

Performance of Mometasone-d5 in different biological matrices (plasma, urine, tissue)

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Compound of Interest				
Compound Name:	Mometasone-d5			
Cat. No.:	B12418688	Get Quote		

Performance of Mometasone-d5 Across Biological Matrices: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of **Mometasone-d5** as an internal standard for the quantification of Mometasone Furoate in different biological matrices: plasma, urine, and tissue. The information presented is collated from various analytical method validation studies. While comprehensive data is available for plasma, information for urine and tissue is less specific and is supplemented with general bioanalytical principles.

Performance in Human Plasma

Mometasone-d5 is widely used as an internal standard for the sensitive quantification of Mometasone Furoate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure ensures that it co-elutes with the analyte and experiences similar ionization effects, providing accurate and precise quantification.

Experimental Protocols

Multiple validated methods have been published, with variations in sample preparation and chromatographic conditions. The most common approaches are summarized below.

Sample Preparation:



- Liquid-Liquid Extraction (LLE): A robust method for extracting Mometasone Furoate and
 Mometasone-d5 from plasma. Typically, an organic solvent like methyl tert-butyl ether or a
 mixture of ethyl acetate and acetonitrile is used to extract the analytes from the plasma
 matrix.[1]
- Solid-Phase Extraction (SPE): Offers cleaner extracts and can achieve very low limits of quantification. Polymeric reversed-phase sorbents like Oasis HLB are commonly used.[2][3]
 [4] The general steps are conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analytes.
- Protein Precipitation (PPT): A simpler and faster method, though it may result in less clean extracts compared to LLE or SPE. Acetonitrile is a common precipitation solvent.

LC-MS/MS Analysis:

- Chromatography: Reversed-phase chromatography is typically employed using a C18 column. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.05% ammonia or 5 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is the standard for detection. The MRM transitions for Mometasone Furoate are typically m/z 520.9 → 355.0, and for a deuterated internal standard like Mometasone-d5, a common transition is m/z 525.8 → 355.0.

Data Presentation

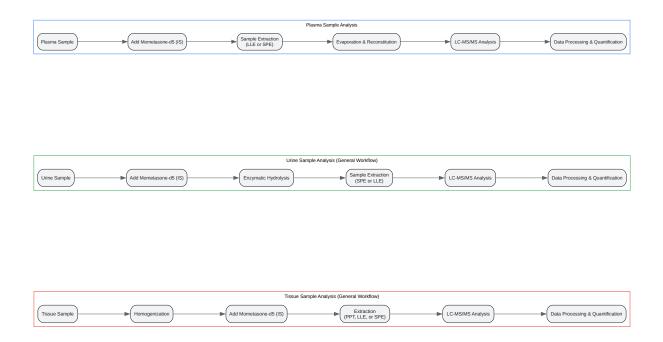
The following table summarizes the performance characteristics of Mometasone Furoate assays using a deuterated internal standard in human plasma, as reported in various studies.



Performance Parameter	Method 1 (LLE)	Method 2 (SPE)	Method 3 (SPE)	Method 4 (SPE)
Linearity Range	0.250–100 pg/mL	0.50–20 pg/mL	0.5–60 pg/mL	0.25–30 pg/mL
Lower Limit of Quantification (LLOQ)	0.250 pg/mL	0.50 pg/mL	0.5 pg/mL	0.25 pg/mL
Intra-day Precision (%CV)	Not explicitly stated	< 15.03% at LLOQ	<15%	Not explicitly stated
Inter-day Precision (%CV)	Not explicitly stated	Not explicitly stated	<15%	< 6.6%
Intra-day Accuracy (%Bias)	Not explicitly stated	105.68% at LLOQ	85-115%	< 7.1%
Inter-day Accuracy (%Bias)	Not explicitly stated	Not explicitly stated	85-115%	< 7.1%
Recovery	Consistent and reproducible with a CV of 6.0%	44.82% to 58.36%	~85%	80.9% to 83.6%
Matrix Effect	No significant matrix effect observed	Mean matrix factors of 0.87 at LQC and 0.97 at HQC	No significant matrix effect observed	Mean matrix factors of 0.99 and 0.98
Stability	Stable for at least 157 days at -70°C and through three freeze-thaw cycles	Not explicitly stated	Not explicitly stated	Stable for up to 21 h at 23°C, 158 days at -80°C, and after four freeze-thaw cycles



Experimental Workflow Diagram



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